molecular formula C22H27BrN2O4S B3678370 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide

Cat. No. B3678370
M. Wt: 495.4 g/mol
InChI Key: WQOYCIMRRQMKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide, also known as BDDAB, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide inhibits the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has also been shown to inhibit the activity of chitin synthase, an enzyme that is crucial for the growth of fungi.
Biochemical and Physiological Effects:
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has also been shown to induce apoptosis in cancer cells. In addition, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been found to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide in lab experiments is its broad spectrum of activity against various microorganisms. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. However, one limitation of using N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide in lab experiments is its potential toxicity. Studies have shown that N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide can be toxic to mammalian cells at high concentrations.

Future Directions

There are several future directions for the study of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide. One area of research could focus on the development of more potent derivatives of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide with improved selectivity and reduced toxicity. Another area of research could involve the use of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide as a lead compound for the development of new drugs for the treatment of bacterial, fungal, and viral infections. Finally, further studies could be conducted to elucidate the mechanism of action of N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide and its potential applications in the field of cancer research.

Scientific Research Applications

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O4S/c1-6-27-17-11-15(12-18(28-7-2)20(17)29-8-3)21(26)25-22(30)24-19-13(4)9-16(23)10-14(19)5/h9-12H,6-8H2,1-5H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOYCIMRRQMKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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